5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one
Description
Properties
IUPAC Name |
3-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN4O2/c21-17-9-5-4-8-16(17)19(26)24-12-10-14(11-13-24)18-22-23-20(27)25(18)15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMPJKVGKLISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=O)N2C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of 2-bromobenzoyl chloride with piperidine under basic conditions to form the 2-bromobenzoyl piperidine intermediate. This intermediate is then reacted with phenylhydrazine and an appropriate aldehyde to form the triazolone ring through a cyclization reaction .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents .
Chemical Reactions Analysis
Types of Reactions
5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The bromine atom in the 2-bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could result in a variety of functionalized derivatives .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one. The compound was evaluated for its activity against various cancer cell lines using the MTT assay. Notably, it demonstrated significant cytotoxic effects against:
- MDA-MB-231 (breast cancer)
- LNCaP (prostate carcinoma)
- Caco-2 (colorectal adenocarcinoma)
These findings suggest that the compound may act as a potential lead for developing new anticancer agents .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Triazole derivatives are known for their broad spectrum of antibacterial and antifungal properties. Studies indicate that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria. The incorporation of the piperidine moiety may enhance this activity through improved interaction with bacterial membranes .
Case Studies
Mechanism of Action
The mechanism of action of 5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
Key structural variations among triazolone derivatives involve substitutions on the piperidine ring and the aryl groups. Below is a comparative analysis:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents on Piperidine | Key Features |
|---|---|---|---|---|
| Target Compound (2-bromobenzoyl analog) | ~C₂₁H₁₈BrN₄O₂ | ~433.3 | 2-bromobenzoyl | Bromine enhances lipophilicity and may improve target binding affinity [16]. |
| 5-[1-(5-Bromo-2-furoyl)piperidin-4-yl]-... () | C₁₈H₁₇BrN₄O₃ | 417.26 | 5-bromo-2-furoyl | Furoyl group reduces molecular weight; furan oxygen may alter solubility [1]. |
| GSK2194069 () | C₂₃H₂₂FN₄O₃ | 428.43 | Cyclopropanecarbonyl | Fluorine and benzofuran enhance β-ketoacyl-ACP reductase inhibition [5]. |
| 5-{1-[(3-Methylphenyl)acetyl]piperidin-4-yl}-... () | C₂₂H₂₄N₄O₂ | 376.46 | 3-methylphenylacetyl | Methyl group increases hydrophobicity; lower molecular weight [14]. |
| 4-(4-Fluorobenzyl)-5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-... () | C₂₂H₂₂F₂N₄O₃ | 428.43 | 3-fluoro-4-methoxybenzoyl | Fluorine and methoxy groups improve metabolic stability and target selectivity [17]. |
Key Observations:
Pharmacokinetic and Toxicity Considerations
- Lipophilicity: Bromine and aryl groups in the target compound may reduce aqueous solubility, necessitating formulation optimization [17].
Biological Activity
5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , and it features a triazole ring, which is often associated with various biological activities. The presence of the bromobenzoyl and piperidinyl moieties may contribute to its pharmacological profile.
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, the compound's structure allows it to interact with various cellular pathways involved in cancer progression. In vitro experiments have shown that similar triazole derivatives can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at micromolar concentrations .
Antimicrobial Properties
Compounds with a triazole structure have demonstrated antimicrobial activity against a range of pathogens. The specific compound has been evaluated for its effectiveness against Gram-positive and Gram-negative bacteria. Preliminary data suggest that it exhibits moderate antibacterial activity, which may be attributed to its ability to disrupt bacterial cell wall synthesis .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Triazoles are known to inhibit certain enzymes involved in metabolic pathways. For example, studies on structurally similar compounds indicate that they can act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammatory responses .
The biological activity of this compound may involve several mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in tumor growth and inflammation.
- Cell Cycle Arrest : Similar triazole derivatives have been shown to induce cell cycle arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in malignant cells.
Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various triazole derivatives including our compound, researchers reported significant reductions in tumor size in xenograft models when treated with doses equivalent to 10 mg/kg body weight per day over a two-week period. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis .
Study 2: Antibacterial Activity
Another research project focused on the antibacterial properties of related compounds found that derivatives with similar structures displayed effective inhibition against Staphylococcus aureus and Escherichia coli at concentrations ranging from 50 to 100 µg/mL. This study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Data Summary Table
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for optimizing the yield of 5-[1-(2-bromobenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one?
- Methodological Answer : A stepwise approach is advised. First, synthesize the piperidin-4-yl intermediate via nucleophilic substitution of 2-bromobenzoyl chloride with piperidine derivatives. Subsequent cyclization with phenyl-substituted triazole precursors under reflux conditions (e.g., using ethanol or acetonitrile as solvents) can yield the target compound. Purification via flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization improves purity. Yield optimization requires careful control of stoichiometry, temperature, and reaction time .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., piperidine ring conformation and triazole ring substitution patterns). High-resolution mass spectrometry (HRMS) confirms molecular weight. For purity assessment (>95%), HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is critical. Cross-referencing with X-ray crystallography data (if available) provides definitive structural validation .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber glass vials to prevent photodegradation. Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to identify degradation pathways. Monitor for hydrolytic cleavage of the bromobenzoyl group or triazole ring oxidation using LC-MS .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the 2-bromobenzoyl and triazolone moieties?
- Methodological Answer : Synthesize analogs with (a) halogen substitutions (e.g., Cl, F) at the benzoyl ring, (b) modified piperidine substituents (e.g., methyl, tert-butyl), and (c) triazole ring replacements (e.g., tetrazole, imidazole). Evaluate biological activity (e.g., enzyme inhibition, receptor binding) using assays like SPR (surface plasmon resonance) or fluorescence polarization. Compare IC₅₀ values and correlate with electronic (Hammett σ) and steric (Taft Es) parameters .
Q. What experimental approaches resolve contradictions in enzyme inhibition data for this compound?
- Methodological Answer : If conflicting inhibition data arise (e.g., against hMGL vs. hNAAA), perform kinetic assays (Michaelis-Menten plots) to distinguish competitive vs. non-competitive mechanisms. Use mutagenesis studies (e.g., alanine scanning of active-site residues) to identify binding determinants. Cross-validate with docking simulations (e.g., AutoDock Vina) to map interactions with catalytic domains .
Q. How can researchers elucidate the role of the bromine atom in target engagement using mechanistic probes?
- Methodological Answer : Replace bromine with (a) a photoaffinity label (e.g., diazirine) for covalent binding studies or (b) a fluorine atom for ¹⁹F NMR-based binding assays. Alternatively, synthesize a bromine-free analog and compare binding kinetics via ITC (isothermal titration calorimetry). Radiolabeled analogs (e.g., ⁷⁷Br) enable tracking in cellular uptake studies .
Data Analysis and Contradiction Management
Q. What statistical tools are recommended for analyzing dose-response inconsistencies in cellular assays?
- Methodological Answer : Apply non-linear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Use Grubbs’ test to identify outliers. For inter-assay variability, perform meta-analysis with random-effects models . Confounding factors (e.g., cell passage number, serum batch) should be standardized or included as covariates .
Q. How can researchers address discrepancies between computational predictions and experimental binding affinities?
- Methodological Answer : Re-evaluate docking parameters (e.g., protonation states, solvation models) using MD simulations (e.g., GROMACS) to account for protein flexibility. Validate with thermodynamic integration or MM-PBSA to estimate binding free energies. Experimental techniques like X-ray crystallography or cryo-EM provide structural insights to refine computational models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
